Cas no 340-06-7 ((S)-(+)-α-(Trifluoromethyl)benzyl Alcohol)

(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol 化学的及び物理的性質
名前と識別子
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- (S)-(+)-alpha-(Trifluoromethyl)benzyl Alcohol
- (S)-(+)-α-(Trifluoromethyl)benzyl alcohol
- (S)-2,2,2-TRIFLUORO-1-PHENYL-ETHANOL
- (1S)-2,2,2-trifluoro-1-phenylethanol
- (S)-(+)-&alpha
- (S)-(+)-1-Phenyl-2,2,2-trifluoroethanol
- (S)-2,2,2-Trifluoro-1-phenylethanol
- (1S)-2,2,2-trifluoro-1-phenylethan-1-ol
- (S)-1-Phenyl-2,2,2-trifluoroethanol
- (+)-Phenyl(trifluoromethyl)carbinol
- PubChem15591
- (s)-1-phenyltrifluoroethanol
- VNOMEAQPOMDWSR-ZETCQYMHSA-N
- BDBM108244
- (S)-a-(trifluoromethyl)benzyl alcohol
- NE19833
- MCULE-
- (1S)-2,2,2-Trifluoro-1-phenyl-ethanol
- J-019417
- CS-0034203
- (1S)-(+)-1-Phenyl-2,2,2-trifluoroethan-1-ol
- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol, puriss., >=99.0% (sum of enantiomers, GC)
- AS-10251
- 340-06-7
- MFCD00077845
- (S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol, 99%
- NS00079290
- P1368
- SCHEMBL1669527
- (S)-(+)- alpha -(Trifluoromethyl)benzyl alcohol
- AKOS006240681
- T72326
- Z1198169138
- (1S)‐2,2,2‐trifluoro‐1‐phenylethanol (Hit 12)
- EN300-111501
- A-(TRIFLUOROMETHYL)BENZYL ALCOHOL
- (S)-(+)-
- (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol
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- MDL: MFCD00077845
- インチ: 1S/C8H7F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5,7,12H/t7-/m0/s1
- InChIKey: VNOMEAQPOMDWSR-ZETCQYMHSA-N
- ほほえんだ: FC([C@]([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])O[H])(F)F
計算された属性
- せいみつぶんしりょう: 176.04491
- どういたいしつりょう: 176.04489933g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.3 g/mL at 25 °C(lit.)
- ふってん: 127°C(lit.)
- フラッシュポイント: 華氏温度:183.2°f< br / >摂氏度:84°C< br / >
- 屈折率: n20/D 1.462(lit.)
- PSA: 20.23
- 光学活性: [α]20/D +31.3±0.5°, neat
- ようかいせい: 未確定
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NA 1993 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- 福カードFコード:10-23
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危険物標識:
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1004297-5g |
(1S)-2,2,2-trifluoro-1-phenylethanol |
340-06-7 | 95% | 5g |
$800 | 2024-07-24 | |
Enamine | EN300-111501-5.0g |
(1S)-2,2,2-trifluoro-1-phenylethan-1-ol |
340-06-7 | 95.0% | 5.0g |
$143.0 | 2025-03-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S20790-1g |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 1g |
¥326.0 | 2021-09-04 | ||
TRC | T779065-50mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | 50mg |
$92.00 | 2023-05-17 | ||
TRC | T779065-250mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | 250mg |
$282.00 | 2023-05-17 | ||
Apollo Scientific | PC0769-1g |
(1S)-(+)-1-Phenyl-2,2,2-trifluoroethan-1-ol |
340-06-7 | 99% | 1g |
£44.00 | 2025-02-19 | |
Key Organics Ltd | AS-10251-100MG |
(S)-(+)-alpha-(Trifluoromethyl)benzyl alcohol |
340-06-7 | >98% | 100mg |
£234.70 | 2025-02-08 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S161231-250mg |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol |
340-06-7 | >98.0%(GC) | 250mg |
¥395.90 | 2023-09-01 | |
Alichem | A019118881-5g |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 95% | 5g |
$875.70 | 2023-09-02 | |
Ambeed | A589447-250mg |
(S)-2,2,2-Trifluoro-1-phenylethanol |
340-06-7 | 98% | 250mg |
$14.0 | 2025-02-19 |
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol 関連文献
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Aipeng Li,Lidan Ye,Xiaohong Yang,Chengcheng Yang,Jiali Gu,Hongwei Yu Chem. Commun. 2016 52 6284
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2. Stereoselectivity in the substitution reaction of square-planar platinum(II) complexes determined in situ by nuclear magnetic resonance spectroscopy using a chiral solventSumio Shinoda,Tadashi Nishikimi,Sho-ichi Uchino,Yasuyuki Koie,Yasukazu Saito J. Chem. Soc. Dalton Trans. 1984 2689
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Amit Kumar,Abdullah Khan,Shashwat Malhotra,Ravi Mosurkal,Ashish Dhawan,Mukesh K. Pandey,Brajendra K. Singh,Rajesh Kumar,Ashok K. Prasad,Sunil K. Sharma,Lynne A. Samuelson,Ashok L. Cholli,Christophe Len,Nigel G. J. Richards,Jayant Kumar,Rainer Haag,Arthur C. Watterson,Virinder S. Parmar Chem. Soc. Rev. 2016 45 6855
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4. Dynamic stereochemistry of imines and derivatives. Part 18. Photosynthesis and photoracemization of optically active oxaziridinesDerek R. Boyd,Rose M. Campbell,Peter B. Coulter,James Grimshaw,David C. Neill,W. Brian Jennings J. Chem. Soc. Perkin Trans. 1 1985 849
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5. Raman optical activity of simple chiral molecules; methyl and trifluoromethyl asymmetric deformationsLaurence D. Barron J. Chem. Soc. Perkin Trans. 2 1977 1790
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6. Sulphoxides. Part II. Stereochemistry of the γ-disulphoxides 2,5-di-thiahexane 2,5-dioxide and 1,4-diphenyl-1,4-dithiabutane 1,4-dioxideHugo Nieuwenhuyse,Robert Louw J. Chem. Soc. Perkin Trans. 1 1973 839
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7. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halidesDhanonjoy Nasipuri,Pranab K. Bhattacharya J. Chem. Soc. Perkin Trans. 1 1977 576
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8. Reactions of trifluoromethyl bromide and related halides: part 9. Comparison between additions to carbonyl compounds, enamines, and sulphur dioxide in the presence of zincMarc Tordeux,Catherine Francese,Claude Wakselman J. Chem. Soc. Perkin Trans. 1 1990 1951
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Marina Uzelac,Kang Yuan,Gary S. Nichol,Michael J. Ingleson Dalton Trans. 2021 50 14018
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Alfons Baiker Chem. Soc. Rev. 2015 44 7449
(S)-(+)-α-(Trifluoromethyl)benzyl Alcoholに関する追加情報
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol: A Comprehensive Overview
(S)-(+)-α-(Trifluoromethyl)benzyl Alcohol, also known by its CAS number 340-06-7, is a compound of significant interest in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl alcohol moiety. The (S) configuration denotes the stereochemistry of the molecule, which plays a crucial role in its biological activity and chemical reactivity.
The synthesis of (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol has been extensively studied, with researchers exploring various methodologies to achieve high enantiomeric excess. Recent advancements in asymmetric catalysis have enabled more efficient and environmentally friendly production methods. For instance, the use of chiral catalysts such as proline derivatives has been reported to facilitate the asymmetric reduction of ketones to alcohols, yielding this compound with excellent stereoselectivity.
In terms of physical and chemical properties, (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol exhibits a melting point of approximately -5°C and a boiling point around 115°C under standard conditions. Its solubility in water is moderate, making it suitable for various applications in both aqueous and organic solvents. The trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its stability and reactivity in certain chemical transformations.
The biological activity of this compound has been a focal point of recent research. Studies have demonstrated that (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol possesses potent antioxidant properties, which could be harnessed in the development of new therapeutic agents for diseases associated with oxidative stress, such as neurodegenerative disorders. Additionally, its ability to act as a chiral building block in organic synthesis has made it an invaluable tool in drug discovery and development.
In the context of materials science, this compound has shown promise as a precursor for the synthesis of advanced polymers and coatings. Its trifluoromethyl group contributes to the hydrophobicity and thermal stability of materials derived from it, making it suitable for applications in high-performance adhesives and electronics.
Recent research has also explored the use of (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol in green chemistry initiatives. For example, it has been employed as a sustainable starting material for the synthesis of bioactive compounds, reducing reliance on hazardous reagents and improving overall process efficiency.
In conclusion, (S)-(+)-α-(Trifluoromethyl)benzyl Alcohol (CAS No: 340-06-7) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological applications, positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.
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